Cas no 1499100-99-0 (3-Amino-5-chloro-1-methylindazole)
3-Amino-5-chloro-1-methylindazole Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-chloro-1-methylindazole
- 5-chloro-1-methylindazol-3-amine
- 5-Chloro-1-methyl-1H-indazol-3-amine
- SY269114
- 1499100-99-0
- SCHEMBL13106495
- MFCD30471001
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- MDL: MFCD30471001
- Inchi: 1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
- InChI Key: KMJFOCJESJZBPG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(N)=NN2C
Computed Properties
- Exact Mass: 181.0406750g/mol
- Monoisotopic Mass: 181.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8
3-Amino-5-chloro-1-methylindazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21865-1g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 1g |
¥4489.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21865-5g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 5g |
¥13509.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21865-10g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 10g |
¥22509.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21865-250mg |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 250mg |
¥2259.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D711407-0.25g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 0.25g |
$170 | 2024-07-19 | |
| eNovation Chemicals LLC | D711407-1g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 1g |
$385 | 2024-07-19 | |
| eNovation Chemicals LLC | D711407-5g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 5g |
$1045 | 2024-07-19 | |
| eNovation Chemicals LLC | D711407-10g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 10g |
$1925 | 2024-07-19 | |
| abcr | AB558642-250 mg |
3-Amino-5-chloro-1-methylindazole; . |
1499100-99-0 | 250MG |
€330.00 | 2023-07-11 | ||
| abcr | AB558642-1 g |
3-Amino-5-chloro-1-methylindazole; . |
1499100-99-0 | 1g |
€603.00 | 2023-07-11 |
3-Amino-5-chloro-1-methylindazole Suppliers
3-Amino-5-chloro-1-methylindazole Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Amino-5-chloro-1-methylindazole
Comprehensive Overview of 3-Amino-5-chloro-1-methylindazole (CAS No. 1499100-99-0): Properties, Applications, and Research Insights
3-Amino-5-chloro-1-methylindazole (CAS 1499100-99-0) is a specialized heterocyclic compound garnering significant attention in pharmaceutical and agrochemical research. This indazole derivative features a unique molecular structure combining an amino group at the 3-position, a chloro substituent at the 5-position, and a methyl group at the 1-position, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS registry number (1499100-99-0) ensures precise identification in global chemical databases, critical for regulatory compliance and supply chain transparency.
Recent studies highlight the compound’s potential in drug discovery, particularly as a scaffold for kinase inhibitors and GPCR modulators—topics trending in AI-driven molecular design discussions. Researchers frequently search for "3-Amino-5-chloro-1-methylindazole solubility" or "synthetic routes for 1499100-99-0," reflecting demand for practical data. The compound’s thermal stability (up to 200°C) and moderate lipophilicity (LogP ~2.1) make it suitable for medicinal chemistry optimization, aligning with industry needs for fragment-based drug design.
From an SEO perspective, queries like "1499100-99-0 supplier" or "3-Amino-5-chloro-1-methylindazole NMR spectrum" indicate commercial and analytical interest. Analytical characterization via LC-MS (typical [M+H]+ m/z: 196.05) and 1H-NMR (δ 7.45 ppm for aromatic protons) is well-documented, addressing common user questions. The compound’s role in catalysis research—especially in palladium-catalyzed cross-coupling—further enhances its relevance, as these methods dominate green chemistry publications.
Environmental and sustainability metrics are increasingly searched for 1499100-99-0. Computational models predict low eco-toxicity (EC50 >100 mg/L), supporting its use in benign-by-design strategies. Meanwhile, patents leveraging its hydrogen-bonding capacity (3.5 kcal/mol) for crystal engineering underscore interdisciplinary applications. This bridges gaps between materials science and life sciences—a hotspot in convergent innovation.
In conclusion, 3-Amino-5-chloro-1-methylindazole exemplifies how niche chemicals drive cutting-edge R&D. Its dual utility in small-molecule therapeutics and advanced material synthesis positions it as a compound of enduring scientific and industrial value, meriting continued exploration in peer-reviewed literature and high-throughput screening platforms.
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